molecular formula C8H8N4 B3358368 4-Hydrazinyl-1,5-naphthyridine CAS No. 79425-96-0

4-Hydrazinyl-1,5-naphthyridine

Cat. No.: B3358368
CAS No.: 79425-96-0
M. Wt: 160.18 g/mol
InChI Key: VNZVUWCAEOYICJ-UHFFFAOYSA-N
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Description

4-Hydrazinyl-1,5-naphthyridine is a heterocyclic compound with the molecular formula C₈H₈N₄. It is a derivative of 1,5-naphthyridine, characterized by the presence of a hydrazine group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-1,5-naphthyridine typically involves the reaction of 4-chloro-1,5-naphthyridine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Hydrazinyl-1,5-naphthyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hydrazine group, which imparts distinct reactivity and biological activity compared to other naphthyridine derivatives. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

1,5-naphthyridin-4-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-12-7-3-5-10-6-2-1-4-11-8(6)7/h1-5H,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZVUWCAEOYICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2N=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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